![molecular formula C14H16N6O B2976538 N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 896369-81-6](/img/structure/B2976538.png)

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

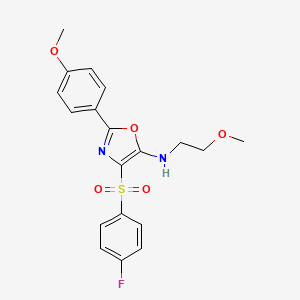

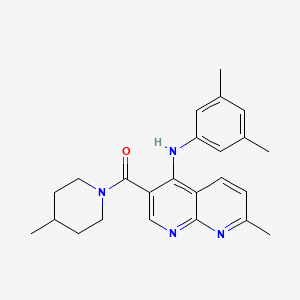

“N-[2-(3-Methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine” is a chemical compound with the molecular formula C14H16N6O . It belongs to the class of heterocyclic compounds .

Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds has been reported in the literature . These compounds are typically synthesized through reactions involving hydrazonoyl halides and alkyl carbothioates, carbothioamides, or 7-thioxo-5,6,7,8-tetrahydropyrimido . The specific synthesis process for “N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine” is not available in the retrieved sources.Physical and Chemical Properties Analysis

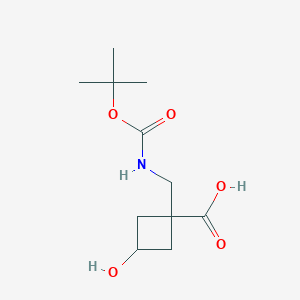

The physical and chemical properties of “N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine” are not available in the retrieved sources. The molecular weight is approximately 284.316 Da .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- A study detailed the synthesis of derivatives related to the specified compound through interactions with various arylidinemalononitrile derivatives and cyanoacrylate derivatives, leading to the creation of new compounds with confirmed structures via elemental analysis and spectroscopic data. This research highlights the flexibility and potential of such compounds for further chemical modifications and applications in scientific research (H. M. Mohamed, 2021).

Biological Activities

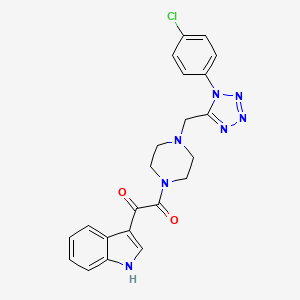

- Another study synthesized novel 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines, showing that some of these newly synthesized compounds possess good or moderate activities against test microorganisms, suggesting potential antimicrobial applications (H. Bektaş et al., 2007).

Potential for Tuberculostatic Agents

- Research into structural analogs of a promising antituberculous agent synthesized by three-component condensations showed compounds evaluated for tuberculostatic activity. This work indicates the potential utility of derivatives in developing new antituberculous agents, demonstrating the compound's significance in the scientific research targeting infectious diseases (Y. Titova et al., 2019).

Imaging and Diagnostics

- A compound was developed for mapping cerebral adenosine A2A receptors (A2ARs) with PET imaging, showing favorable brain kinetics and suitability as an A2AR PET tracer. This application underlines the importance of derivatives in the development of diagnostic tools and the investigation of neurological conditions (Xiaoyun Zhou et al., 2014).

Mechanistic Studies and Chemical Transformations

- The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction was explored, providing insights into the reaction mechanisms and structural transformations of these compounds. Such studies contribute to the broader understanding of chemical reactivity and potential applications in synthetic chemistry (E. A. Lashmanova et al., 2019).

Direcciones Futuras

The future directions for “N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine” and similar compounds could involve further exploration of their therapeutic potential. Pyridopyrimidines and other N-heterocycles have shown promise in the treatment of various neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mecanismo De Acción

Target of Action

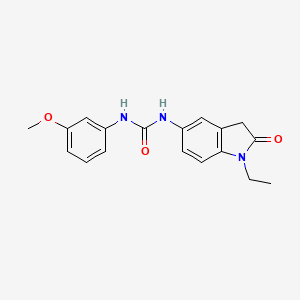

It’s known that triazole and pyrimidine derivatives can bind to a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Compounds containing triazole and pyrimidine moieties are known to interact with their targets, leading to various biological effects .

Biochemical Pathways

It’s known that triazole and pyrimidine derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

It’s known that triazole and pyrimidine derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, and more .

Análisis Bioquímico

Cellular Effects

Related triazolopyrimidines have been shown to exhibit antitumor activities , suggesting that this compound may also influence cell function and cellular processes.

Molecular Mechanism

Given its structural similarity to other triazolopyrimidines, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O/c1-20-14-12(18-19-20)13(16-9-17-14)15-7-6-10-4-3-5-11(8-10)21-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYXCPVWPNLAGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2N=N1)NCCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylacetamide](/img/structure/B2976459.png)

![N-[Cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide](/img/structure/B2976461.png)

![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2976462.png)

![3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one](/img/structure/B2976468.png)

![4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide](/img/structure/B2976470.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2976471.png)

![1,9-Dioxaspiro[5.5]undecan-5-one](/img/structure/B2976478.png)